molecular formula C19H20N6O2 B3571127 ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate CAS No. 109002-62-2

ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate

Cat. No. B3571127
CAS RN: 109002-62-2
M. Wt: 364.4 g/mol
InChI Key: KPHOBUAHBBJDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate, also known as ETG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETG is a triazine-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate is not fully understood. However, it has been suggested that ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate induces apoptosis in cancer cells by activating the caspase-3 pathway. ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has been shown to have a low toxicity profile in vitro and in vivo. In a study conducted on mice, ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate was found to have no significant toxic effects at doses up to 2000 mg/kg. ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to cells or animals. However, one of the limitations of using ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate is its low solubility in water, which may limit its use in certain experiments.

Future Directions

For the study of ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate include the development of more efficient synthesis methods, exploration of its potential as an anticancer agent, and investigation of its potential as a fluorescent probe and photocatalyst.

Scientific Research Applications

Ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has been studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has been used as a fluorescent probe for the detection of metal ions. In environmental science, ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has been used as a photocatalyst for the degradation of pollutants. In biomedical research, ethyl N-(4,6-dianilino-1,3,5-triazin-2-yl)glycinate has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-2-27-16(26)13-20-17-23-18(21-14-9-5-3-6-10-14)25-19(24-17)22-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHOBUAHBBJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179409
Record name N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine ethyl ester

CAS RN

109002-62-2
Record name N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109002-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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